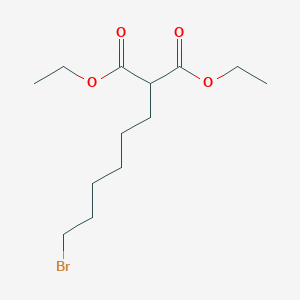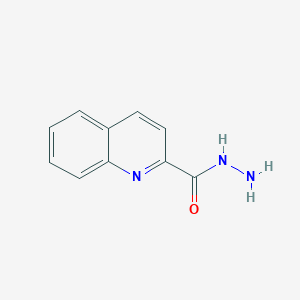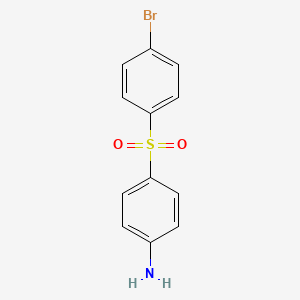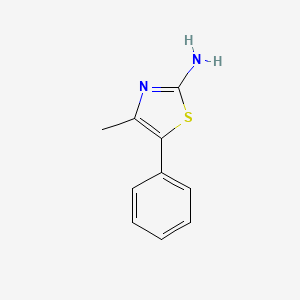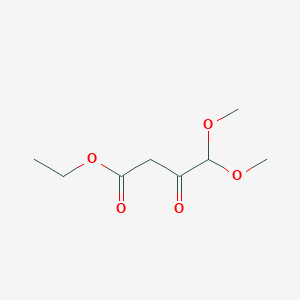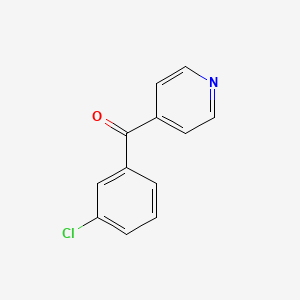
(3-Chlorophenyl)(pyridin-4-YL)methanone
Vue d'ensemble
Description
“(3-Chlorophenyl)(pyridin-4-YL)methanone” is a chemical compound with the CAS Number: 62246-94-0. It has a molecular weight of 217.65 and its linear formula is C12 H8 Cl N O .
Molecular Structure Analysis
The molecular structure of “(3-Chlorophenyl)(pyridin-4-YL)methanone” consists of a chlorophenyl group and a pyridin-4-yl group connected by a methanone group .Physical And Chemical Properties Analysis
“(3-Chlorophenyl)(pyridin-4-YL)methanone” is a solid at room temperature. .Applications De Recherche Scientifique
Synthesis and Biological Applications
Biocatalytic Production of Chiral Intermediates
A study focused on the stereoselective reduction of a closely related compound, (4-chlorophenyl)-(pyridin-2-yl)methanone, to produce an important chiral intermediate for the anti-allergic drug Betahistine using Kluyveromyces sp. This process demonstrated high efficiency and yield in an aqueous two-phase system, highlighting the compound's significance in pharmaceutical synthesis (Ni, Zhou, & Sun, 2012).
Molecular Structure and Antimicrobial Activity
Another research explored the structural, spectroscopic, and quantum chemical aspects of a derivative of the compound, demonstrating its potential antimicrobial activity. The study provided insights into the molecule's electronic properties and interaction mechanisms with microbial targets (Sivakumar et al., 2021).
Antiinflammatory and Antibacterial Properties
Synthesis of novel pyrazoline derivatives incorporating (3-Chlorophenyl)(pyridin-4-yl)methanone has shown promising antiinflammatory and antibacterial activities. The study emphasized the compound's role in developing new therapeutic agents, further underlined by molecular docking studies suggesting potential targets for inflammation and bacterial infection (Ravula et al., 2016).
Chemical Synthesis and Material Science Applications
Process Development for NK1-II Inhibitors
Research on the synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, a closely related intermediate, has contributed to the development of NK1-II inhibitors. The work showcased efficient synthesis routes and process scalability, essential for pharmaceutical manufacturing (Kopach et al., 2010).
Advanced Oxidation Processes
A study involving the enhanced oxidation of 4-chlorophenol through sulfate radicals generated from zero-valent iron and peroxydisulfate at ambient temperatures highlighted a novel advanced oxidation process. This research signifies the compound's utility in environmental applications, particularly in water purification and treatment strategies (Zhao et al., 2010).
Propriétés
IUPAC Name |
(3-chlorophenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQDGWGFDQVTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316661 | |
| Record name | (3-Chlorophenyl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(pyridin-4-YL)methanone | |
CAS RN |
62246-94-0 | |
| Record name | 62246-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Chlorophenyl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine](/img/structure/B1604899.png)
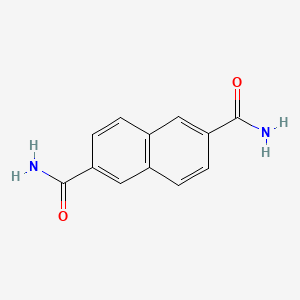
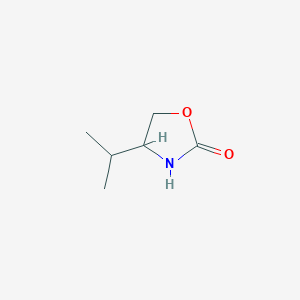
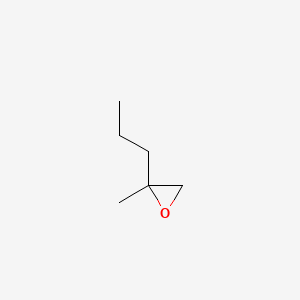
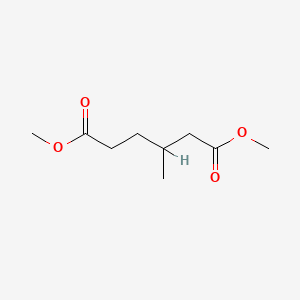
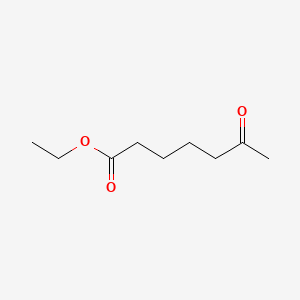
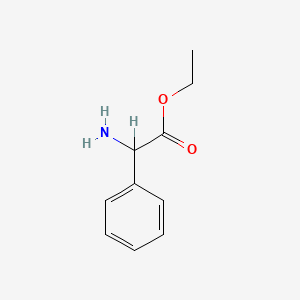
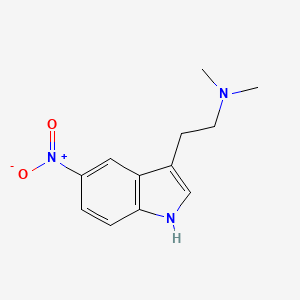
![(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1604914.png)
